Diosmin-d3

LC‑MS/MS Stable‑isotope dilution Internal standard design

Diosmin‑d3 (CAS 2515498‑74‑3) is a stable‑isotope‑labeled analogue of the flavonoid glycoside diosmin, in which three hydrogen atoms at the 4′‑methoxy group of the aglycone are replaced by deuterium [REFS‑1]. With a molecular formula of C₂₈H₂₉D₃O₁₅ and a molecular weight of 611.56 g·mol⁻¹, it exhibits a +3 Da mass shift relative to unlabeled diosmin (608.54 g·mol⁻¹) [REFS‑2].

Molecular Formula C₂₈H₂₉D₃O₁₅
Molecular Weight 611.56
Cat. No. B1151972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmin-d3
Synonyms7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-hydroxy-4-(methox-d3)pyphenyl]-4H-1-benzopyran-4-one;  Barosmin-d3;  Diosmetin-d3 7-Rutinoside;  Diosmil-d3;  Diosmine-d3;  Venosmine-d3; 
Molecular FormulaC₂₈H₂₉D₃O₁₅
Molecular Weight611.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diosmin-d3 – Deuterated Internal Standard for LC‑MS Quantification of Diosmin


Diosmin‑d3 (CAS 2515498‑74‑3) is a stable‑isotope‑labeled analogue of the flavonoid glycoside diosmin, in which three hydrogen atoms at the 4′‑methoxy group of the aglycone are replaced by deuterium [REFS‑1]. With a molecular formula of C₂₈H₂₉D₃O₁₅ and a molecular weight of 611.56 g·mol⁻¹, it exhibits a +3 Da mass shift relative to unlabeled diosmin (608.54 g·mol⁻¹) [REFS‑2]. The compound serves as an isotopically matched internal standard (IS) in stable‑isotope‑dilution LC‑MS/MS workflows, enabling precise correction for matrix effects, extraction losses, and ionization variability during the quantification of diosmin and its metabolites in biological matrices [REFS‑3].

Isotopic Internal Standard Stable‑isotope‑labeled analog for LC‑MS/MS quantification
+3 Da Mass Shift Clean separation from natural ¹³C isotopologue without overlap
Matrix‑Effect Correction Supports precise correction for extraction losses and ionization variability

Why Unlabeled Diosmin or Structural Analogs Cannot Substitute Diosmin‑d3 as an Internal Standard


Internal standards for quantitative LC‑MS/MS must mimic the target analyte in extraction recovery, chromatographic retention, and ionization behaviour to reliably correct for matrix‑induced signal suppression or enhancement [REFS‑1]. Unlabeled diosmin (MW 608.54 g·mol⁻¹) is chromatographically identical but cannot be distinguished from endogenous analyte by the mass spectrometer [REFS‑2]. Structurally related flavonoid glycosides (e.g., hesperidin or diosmetin) differ in their glycosylation pattern, leading to divergent recovery, retention time, and ionization efficiency—factors that introduce systematic bias into the quantification of diosmin in complex biological matrices [REFS‑3]. The three‑unit mass increment of Diosmin‑d3 is sufficient to separate the IS signal from the analyte cluster while being small enough to avoid significant chromatographic isotope effects, making it the minimal yet effective isotopic modification for accurate quantification [REFS‑4].

Diosmin‑d3 (Target IS)
Unlabeled / Structural Analogs
Mass spectrometrically distinguishable from endogenous analyte
Unlabeled diosmin: indistinguishable; structural analogs: divergent ionization
Minimal chromatographic retention shift due to peripheral deuteration
Hesperidin / diosmetin: fundamentally different retention and recovery
+3 Da shift avoids natural ¹³C isotopologue interference
Single‑deuterium IS: overlaps with analyte isotopic cluster

Diosmin‑d3: Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Discrimination: +3 Da Shift Without Isotopic Overlap

Diosmin‑d3 provides a clean +3 Da mass shift (m/z 611.56 → [M+H]⁺ 612.56) relative to unlabeled diosmin (m/z 608.54 → [M+H]⁺ 609.54) [REFS‑1]. This shift is sufficient to avoid interference from the natural ¹³C isotopologue of diosmin (approximately 30 % relative abundance at +1 Da and 4.5 % at +2 Da), which would contaminate the IS channel if a single‑deuterium‑labeled analog were used [REFS‑2]. The alternative stable‑isotope analog Diosmin‑13C‑d3 (MW 612.57 g·mol⁻¹) yields a +4 Da shift but incurs higher synthetic cost and limited commercial availability [REFS‑3].

Mass Shift Discrimination
Cross‑study comparable
+3 Da vs. +1 Da / +4 Da
Avoids natural ¹³C isotopologue interference
Cost‑effective labeling for triple‑quad MS
LC‑MS/MS Stable‑isotope dilution Internal standard design

Deuterium Placement at the 4′‑Methoxy Group Minimizes Retention Time Shift

Deuterated internal standards can exhibit slight chromatographic retention time (tR) shifts relative to the unlabeled analyte, resulting in differential matrix effects when co‑eluting interferences vary across the peak width [REFS‑1]. The magnitude of tR shift depends on the number and position of deuterium atoms; backbone‑deuterated analogs (e.g., –CD₂– groups) show larger shifts than those with deuterium on peripheral substituents [REFS‑2]. Diosmin‑d3 features deuterium exclusively at the 4′‑methoxy group (–OCD₃), a position remote from hydrogen‑bonding sites involved in reversed‑phase retention, thereby minimizing tR divergence compared to analogs with ring‑deuterated positions [REFS‑3]. In contrast, non‑isotopic internal standards such as hesperidin (flavanone vs. flavone scaffold) or rutin (quercetin‑3‑O‑rutinoside) exhibit fundamentally different retention, recovery, and ionization profiles, making them unsuitable for accurate diosmin quantification [REFS‑4].

Retention Time Shift
Class‑level inference
Peripheral vs. backbone deuteration
Minimizes matrix‑effect correction bias
Estimated 3–6‑fold reduction in tR shift
Chromatographic co‑elution Matrix effect correction Deuterium isotope effect

Regulatory‑Compliant Characterization and Pharmacopeial Traceability

Diosmin‑d3 is supplied as a fully characterized reference standard with documented compliance to regulatory guidelines (USP/EP) for analytical method development, method validation (AMV), and quality control (QC) applications [REFS‑1]. This contrasts with generic deuterated flavonoids, which may lack formal characterization or pharmacopeial traceability, requiring end‑users to perform extensive in‑house qualification before use in regulated studies [REFS‑2]. The compound is offered with a certificate of analysis including identity (NMR, MS), purity (HPLC), and isotopic enrichment data, enabling immediate deployment in GLP/GMP bioanalytical workflows [REFS‑3].

Regulatory Characterization
Data to verify
USP/EP‑compliant documentation
Supports method validation readiness
Review supplier CoA for specific batch
Reference standard Method validation Regulatory compliance

Storage Stability and Isotopic Integrity Under Recommended Conditions

The isotopic integrity of deuterated internal standards is critical; deuterium‑hydrogen back‑exchange during storage or sample preparation can degrade quantification accuracy [REFS‑1]. Diosmin‑d3 is formulated to retain isotopic purity when stored at 2–8 °C in tightly closed containers, as specified by multiple suppliers [REFS‑2][REFS‑3]. The deuterium label at the methoxy group (–OCD₃) is chemically stable under typical bioanalytical conditions (pH 2–8, ambient temperature, up to 24 h in solution), whereas deuterium on α‑carbonyl or acidic phenolic positions is susceptible to exchange [REFS‑4]. This positional stability reduces the risk of isotopic dilution over the shelf‑life of the standard, a concern that is more pronounced for non‑certified deuterated analogs with undefined labeling positions.

Deuterium Retention
Class‑level inference
Methoxy‑D₃ vs. backbone‑D₂
Lower deuterium exchange risk
Estimated ≥5‑fold lower loss rate
Isotopic stability Deuterium retention Long‑term storage

Recommended Procurement Scenarios for Diosmin‑d3


Regulated Bioanalytical Method Development and Validation for Diosmin Pharmacokinetic Studies

Laboratories developing LC‑MS/MS methods for diosmin quantification in human plasma under FDA/EMA bioanalytical method validation guidance should prioritize Diosmin‑d3 as the internal standard. Its +3 Da mass shift and minimal retention time divergence ensure that matrix effects are accurately compensated across the expected concentration range (typically 1–500 ng·mL⁻¹ for diosmetin, the primary metabolite) [REFS‑1]. The regulatory‑ready certificate of analysis eliminates the need for in‑house qualification, accelerating method readiness for first‑in‑human or bioequivalence studies.

Metabolic Pathway Tracing and Mass Balance Studies

In ADME studies requiring simultaneous quantification of diosmin and its metabolites (diosmetin, diosmetin‑glucuronide), Diosmin‑d3 provides a stable isotopic signature that is distinguishable from both the parent and metabolite masses. Used in combination with diosmetin‑d3 (a separate IS for the aglycone metabolite), it enables dual‑channel isotope‑dilution workflows that correct for differential matrix effects on the glycoside and aglycone forms independently, a capability not achievable with a single non‑isotopic IS [REFS‑2].

Quality Control and Impurity Profiling of Diosmin Active Pharmaceutical Ingredient (API)

For pharmaceutical manufacturers performing batch release testing of diosmin API, Diosmin‑d3 serves as an ideal internal standard for LC‑MS impurity profiling methods. Its traceability to USP/EP reference standards supports compliance with ICH Q2(R1) validation requirements, while the stable isotopic label ensures that impurities co‑eluting with the API peak do not interfere with quantification—a common challenge when using structurally related flavonoid IS [REFS‑3].

Clinical Research on Diosmin Formulation Bioavailability

Clinical studies comparing micronized vs. non‑micronized diosmin formulations require precise quantification of low plasma concentrations (LLOQ typically 0.5–2 ng·mL⁻¹). Diosmin‑d3 enables the high sensitivity and specificity needed at these levels, with the deuterium label providing a consistent response factor even in hemolyzed or lipemic plasma samples where matrix effects are severe. Its validated storage stability supports multi‑site clinical trials with centralized bioanalysis [REFS‑4].

Application
Selection Property
Validation Focus
Diosmin pharmacokinetic method development
Isotopic internal standard for LC‑MS/MS
Matrix‑effect correction and method validation documentation
Metabolic pathway tracing and mass balance studies
Stable isotopic signature for parent and metabolites
Dual‑channel isotope‑dilution accuracy
API impurity profiling by LC‑MS
Pharmacopeial traceability and isotopic label
Co‑eluting interference correction
Bioavailability research in complex matrices
Consistent response factor at low levels
Sensitivity and specificity in research matrices
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